Ubisindine

Vue d'ensemble

Description

UBISINDINE est un composé chimique connu pour ses propriétés antiarythmiques. Il appartient à la classe des dérivés d'isoindolone, qui sont connus pour leurs diverses activités biologiques, notamment les effets anti-inflammatoires, nootropiques, anxiolytiques et sédatifs .

Méthodes De Préparation

La synthèse de l'UBISINDINE implique plusieurs étapes. Une méthode courante comprend la réaction de l'oxoisoindolium hexachloroantimonate avec différents nitriles pour former des sels de 2-azoniaallène. Ces sels subissent une cyclisation lors du chauffage, ce qui conduit à des composés tétracycliques . Une autre méthode implique la réaction de l'oxoisoindoloquinazolinium hexachloroantimonate avec la p-toluidine, suivie d'une neutralisation avec du carbonate de sodium pour produire la base libre correspondante

Analyse Des Réactions Chimiques

L'UBISINDINE subit diverses réactions chimiques, notamment:

Oxydation: L'this compound peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Substitution: L'this compound peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres. Les réactifs courants pour ces réactions comprennent les halogènes et d'autres nucléophiles.

Applications de recherche scientifique

L'this compound a plusieurs applications de recherche scientifique:

Chimie: L'this compound est utilisée comme élément constitutif dans la synthèse organique pour créer divers composés hétérocycliques.

Biologie: Il a été étudié pour son activité antimicrobienne contre différentes souches bactériennes.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires spécifiques dans le corps. En tant qu'agent antiarythmique, l'this compound affecte probablement les canaux ioniques dans les cellules cardiaques, stabilisant le rythme cardiaque. Les voies moléculaires exactes et les cibles impliquées dans son action ne sont pas entièrement comprises .

Applications De Recherche Scientifique

Pharmacological Properties

Ubisindine exhibits a variety of pharmacological activities, including:

- Antiarrhythmic Activity : this compound has been identified as an antiarrhythmic agent, demonstrating efficacy in managing cardiac rhythm disorders. Studies have shown that it can modulate ion channel activity, which is critical in maintaining normal cardiac function .

- Antioxidant Properties : The compound functions as an antioxidant, helping to reduce oxidative stress in cells. This property is particularly relevant in cardiovascular health, where oxidative damage can lead to various diseases .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by mitigating neuronal damage caused by oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have documented the applications of this compound in clinical and preclinical settings:

- Cardiovascular Studies : In a study examining the effects of this compound on heart failure models, it was found that the compound significantly improved cardiac function and reduced markers of oxidative stress. The results support its potential use as a therapeutic agent in heart diseases .

- Neuroprotection in Animal Models : In experimental models of neurodegeneration, this compound demonstrated protective effects against neuronal loss and improved cognitive function. These findings highlight its potential role in treating conditions such as Alzheimer's disease .

Comparative Data Table

The following table summarizes key research findings related to this compound's applications:

Mécanisme D'action

The mechanism of action of ubisindine involves its interaction with specific molecular targets in the body. As an antiarrhythmic agent, this compound likely affects ion channels in cardiac cells, stabilizing the cardiac rhythm. The exact molecular pathways and targets involved in its action are not fully understood .

Comparaison Avec Des Composés Similaires

L'UBISINDINE est unique parmi les dérivés d'isoindolone en raison de ses propriétés antiarythmiques spécifiques. Des composés similaires comprennent:

Indoprofène: Connu pour ses propriétés anti-inflammatoires.

Pazinaclone et Pagoclone: Ces composés ont des effets anxiolytiques et sédatifs.

Chlorthalidone: Un agent diurétique et antihypertenseur.

Chacun de ces composés a des activités biologiques distinctes, soulignant la polyvalence des dérivés d'isoindolone en chimie médicinale.

Activité Biologique

Ubisindine, also known as UBIAD1, is a non-mitochondrial prenyltransferase involved in the biosynthesis of coenzyme Q10 (CoQ10), an essential antioxidant that plays a critical role in cellular energy production and protection against oxidative stress. This article explores the biological activity of this compound, focusing on its antioxidant properties, implications in cardiovascular health, and potential therapeutic applications.

Overview of this compound

This compound is encoded by the UBIAD1 gene, which is primarily expressed in endothelial and endocardial cells. It is localized within the Golgi apparatus and is essential for synthesizing CoQ10 from 4-hydroxybenzoic acid and isoprenoid units. The enzyme's activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage, particularly in cardiovascular tissues.

This compound contributes to the non-mitochondrial pool of CoQ10, which is vital for modulating endothelial nitric oxide synthase (eNOS) activity. This modulation is significant as eNOS produces nitric oxide (NO), a molecule that facilitates vasodilation and maintains vascular homeostasis. The loss of this compound leads to decreased CoQ10 levels, resulting in increased reactive oxygen species (ROS) and subsequent oxidative stress, which can cause cardiovascular dysfunction.

Key Research Findings

- Oxidative Stress Protection : Studies have shown that this compound plays a protective role against oxidative stress in zebrafish models. Mutations in the ubiad1 gene resulted in cardiovascular defects due to elevated ROS levels, indicating its importance in maintaining cardiovascular health .

- Cardiovascular Implications : Research indicates that this compound's regulation of eNOS activity is crucial for preventing NOS-dependent oxidative damage in vascular tissues. Inhibition of eNOS exacerbates oxidative damage in ubiad1 deficient models, highlighting the enzyme's protective role .

- Therapeutic Potential : Given its antioxidant properties, this compound has been proposed as a target for therapeutic strategies aimed at mitigating the side effects of statins, which are known to deplete CoQ10 levels .

Data Table: Biological Activity of this compound

| Study | Findings | Model | Implications |

|---|---|---|---|

| Nakagawa et al., 2010 | Identified this compound as a key player in CoQ10 biosynthesis | Zebrafish | Essential for cardiovascular development |

| Ubiad1 Morphants Study | Increased ROS and cardiovascular defects observed | Zebrafish | Indicates role in oxidative stress protection |

| eNOS Inhibition Study | Reduced NO signaling linked to this compound loss | Vascular cells | Suggests therapeutic target for cardiovascular diseases |

Case Studies

Case Study 1: Cardiovascular Health

A study conducted on zebrafish mutants lacking ubiad1 demonstrated severe cardiovascular defects attributed to oxidative damage. The research employed morpholino oligonucleotides to knock down ubiad1, resulting in phenotypes similar to those seen in human cardiovascular diseases characterized by oxidative stress .

Case Study 2: Statin Side Effects

In clinical settings, patients on statin therapy often experience muscle pain due to decreased CoQ10 levels. Research suggests that supplementation with this compound could alleviate these symptoms by restoring CoQ10 levels and enhancing antioxidant defenses .

Propriétés

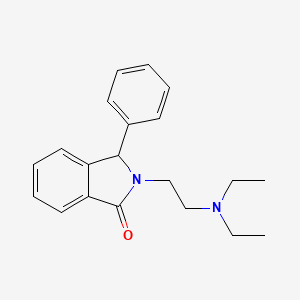

IUPAC Name |

2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYIBRGXWAWBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865267 | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26070-78-0 | |

| Record name | Ubisindine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBISINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.